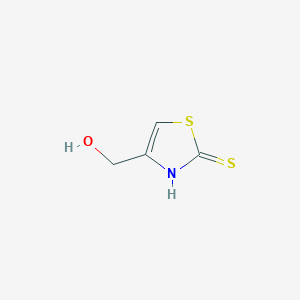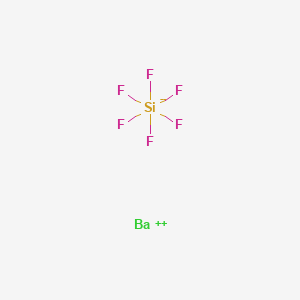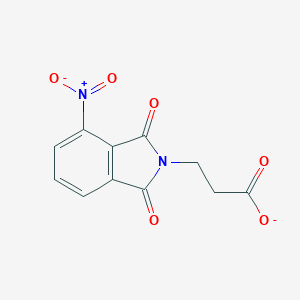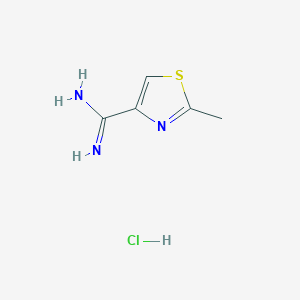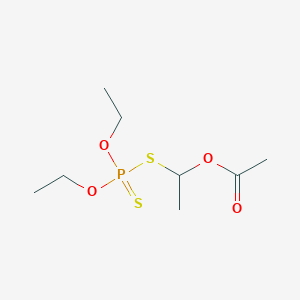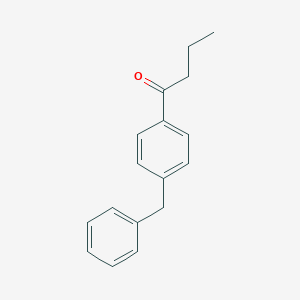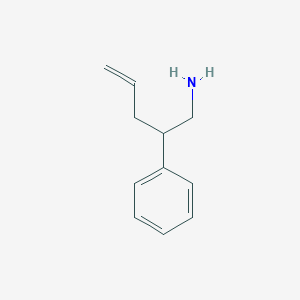
2-Phenyl-4-pentene-1-amine
Vue d'ensemble
Description
The compound 2-Phenyl-4-pentene-1-amine is a chemical structure that is related to various research studies, particularly in the field of organic chemistry and synthetic methodologies. The compound is characterized by the presence of a phenyl group attached to a pentene chain with an amine functional group at one end. This structure is a common motif in many synthetic compounds and can be involved in a variety of chemical reactions.
Synthesis Analysis
The synthesis of compounds related to 2-Phenyl-4-pentene-1-amine can involve various methods. For instance, the paper titled "Isolation and characterization of a newly identified impurity in methamphetamine synthesized via reductive amination of 1-phenyl-2-propanone (P2P) made from phenylacetic acid/lead (II) acetate" discusses the synthesis of a related compound through reductive amination, which is a common method for introducing an amine group into a molecule . Another study, "Synthese von N-tert-Butyl-4-(tert-butylimino)-2-penten-2-amin," describes the synthesis of a similar compound by exchanging oxygen in acetylacetone with tert-butylamino groups followed by deprotonation .
Molecular Structure Analysis
The molecular structure of compounds similar to 2-Phenyl-4-pentene-1-amine can be planar or non-planar depending on the substituents and the degree of conjugation. Theoretical calculations, such as those using semiempirical PM3 methods and Density Functional Theory, can predict the planarity and conjugation degree of these molecules, as discussed in the study of 2-[(R-phenyl)amine]-1,4-naphthalenediones .
Chemical Reactions Analysis
Chemical reactions involving compounds like 2-Phenyl-4-pentene-1-amine can be diverse. For example, the paper "Intramolecular photochemical reactions of N-alkyl-5-phenyl-4-penten-1-amines" explores the photochemical reactions leading to intramolecular styrene-amine adducts and disproportionation products . Another study, "Flash Photolytic Decarbonylation and Ring-Opening of 2-(N-(Pentafluorophenyl)amino)-3-phenylcyclopropenone," investigates the photodecarbonylation and ring-opening reactions of a related compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds like 2-Phenyl-4-pentene-1-amine can be influenced by their molecular structure and substituents. The redox properties, for instance, are affected by substituent effects on the molecule, as shown in the study of 2-[(R-phenyl)amine]-1,4-naphthalenediones, where the UV-vis spectra and cyclic voltammograms were analyzed to understand the electronic transfer and reduction pathways . The crystal structure of a related compound, 2-(4'-Amino-5'amino pyrimidyl) -2-pentene-4-one, reveals an extensive network of hydrogen bonds that influence its stability and reactivity .
Applications De Recherche Scientifique
Olefin Oligomerization Catalysts
2-Phenyl-4-pentene-1-amine, a type of β-diimine ligand, has been utilized in the field of catalysis. It has been anchored covalently to mesoporous materials like MCM-41 and SBA-15 and complexed with nickel to facilitate olefin oligomerization reactions. These materials have demonstrated significant activity and selectivity in the oligomerization of ethylene and propylene, producing various oligomer products, including C4, C6, and longer-chain alkylation products (Rossetto et al., 2015) (Rossetto et al., 2015).
Synthesis and Characterization of Impurities
In the context of methamphetamine synthesis, 2-Phenyl-4-pentene-1-amine derivatives have been identified as impurities. The study of these compounds helps in understanding the synthetic pathways and potential markers in illicit drug synthesis (Toske et al., 2017).
Photoreactions in Organic Chemistry
This compound has also been studied in the field of organic chemistry, particularly in the context of photochemical reactions. N-alkyl-5-phenyl-4-penten-1-amines, when irradiated, lead to the formation of intramolecular styrene-amine adducts, showcasing interesting regioselective transformations (Lewis & Reddy, 1990).
Enhancing Selectivity in Catalysis
2-Phenyl-4-pentene-1-amine related compounds have been used in studies aiming to enhance selectivity and activity in palladium-catalyzed hydrogenation reactions. These studies are significant in green chemistry for improving efficiency and selectivity in chemical processes (García et al., 2011).
Kinetic Studies in Organic Reactions
In addition, kinetic studies involving this compound have been conducted to understand the reaction mechanisms of amines with specific ketones, further contributing to the field of physical organic chemistry (Gesser et al., 1995).
Alkene-Amine Reactions
The compound's derivatives have been explored in multi-component connection reactions involving isoprene, aldimines, and diphenylzinc, contributing to the synthesis of complex organic structures (Kojima et al., 2006).
Enzymatic Reactions in Ionic Liquids
Finally, 2-Phenyl-4-pentene-1-amine related compounds have been studied in the context of enzymatic reactions in ionic liquids, demonstrating the potential for biochemical applications (Irimescu & Kato, 2004).
Propriétés
IUPAC Name |
2-phenylpent-4-en-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-2-6-11(9-12)10-7-4-3-5-8-10/h2-5,7-8,11H,1,6,9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGJGGQQQBJYWGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(CN)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-4-pentene-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



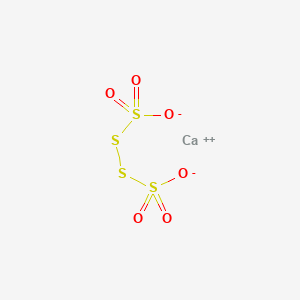
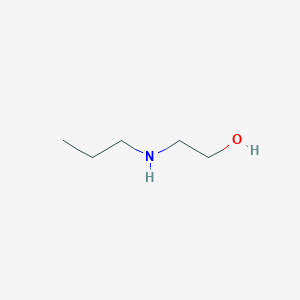
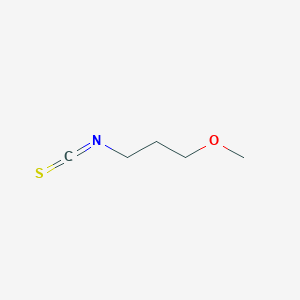
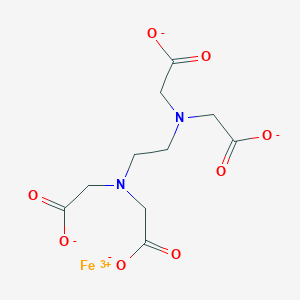
![1,1,3,3,5-Pentamethyl-2,4,4a,9b-tetrahydropyrido[4,3-b]indole](/img/structure/B101901.png)
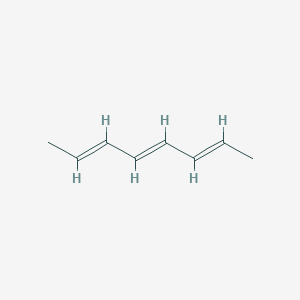
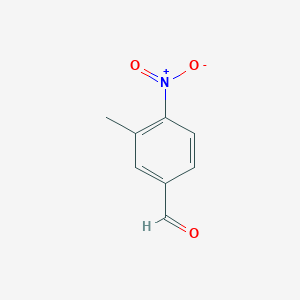
![2-Ethylbenzo[d]thiazol-5-amine](/img/structure/B101906.png)
